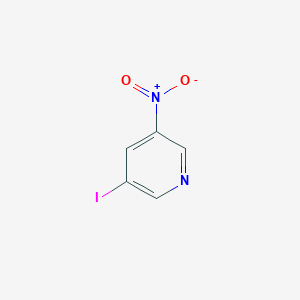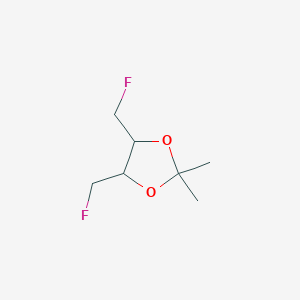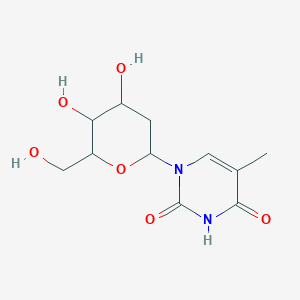
Aminotransferase, alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminotransferase, alanine, also known as alanine transaminase, is an enzyme that plays a crucial role in the metabolism of amino acids. It is predominantly found in the liver but is also present in other tissues such as the heart and muscles. This enzyme catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, resulting in the formation of pyruvate and L-glutamate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aminotransferase, alanine, is typically produced through recombinant DNA technology. The gene encoding the enzyme is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism is cultured under specific conditions to express the enzyme, which is subsequently purified using chromatographic techniques .
Industrial Production Methods
In industrial settings, the production of this compound, involves large-scale fermentation processes. The recombinant host organisms are grown in bioreactors with controlled temperature, pH, and nutrient supply. After sufficient growth, the cells are harvested, lysed, and the enzyme is purified using techniques such as affinity chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Aminotransferase, alanine, primarily undergoes transamination reactions. In these reactions, the enzyme transfers an amino group from an amino acid to a keto acid, forming a new amino acid and a new keto acid .
Common Reagents and Conditions
The transamination reaction catalyzed by this compound, requires the presence of the coenzyme pyridoxal phosphate. The reaction typically occurs at physiological pH and temperature. Common reagents include L-alanine and α-ketoglutarate .
Major Products
The major products of the transamination reaction catalyzed by this compound, are pyruvate and L-glutamate .
Aplicaciones Científicas De Investigación
Aminotransferase, alanine, has numerous applications in scientific research:
Biochemistry: It is used to study amino acid metabolism and enzyme kinetics.
Pharmacology: It is used in drug development to assess hepatotoxicity.
Industrial Biotechnology: The enzyme is used in the production of certain amino acids and in the biocatalysis of specific chemical reactions.
Mecanismo De Acción
Aminotransferase, alanine, catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate through a two-step mechanism. In the first step, the amino group from L-alanine is transferred to the coenzyme pyridoxal phosphate, forming pyridoxamine phosphate and pyruvate. In the second step, the amino group from pyridoxamine phosphate is transferred to α-ketoglutarate, forming L-glutamate and regenerating pyridoxal phosphate .
Comparación Con Compuestos Similares
Aminotransferase, alanine, can be compared with other aminotransferases such as aspartate aminotransferase and branched-chain amino acid aminotransferase:
Aspartate Aminotransferase: Catalyzes the transfer of an amino group from aspartate to α-ketoglutarate, forming oxaloacetate and L-glutamate.
Branched-Chain Amino Acid Aminotransferase: Catalyzes the transfer of amino groups from branched-chain amino acids (valine, leucine, isoleucine) to α-keto acids.
This compound, is unique in its specificity for L-alanine and its role in the alanine cycle, which is crucial for gluconeogenesis and amino acid metabolism .
Propiedades
Número CAS |
9000-86-6 |
|---|---|
Fórmula molecular |
C11H16N2O6 |
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
1-[4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-5-3-13(11(18)12-10(5)17)8-2-6(15)9(16)7(4-14)19-8/h3,6-9,14-16H,2,4H2,1H3,(H,12,17,18) |
Clave InChI |
VVJYUAYZJAKGRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,3-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propan-2-ol](/img/structure/B12087340.png)

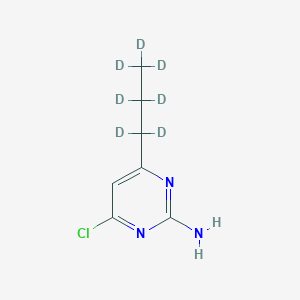
![[3,4,5-triacetyloxy-6-[4-[(E)-methoxyiminomethyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12087355.png)
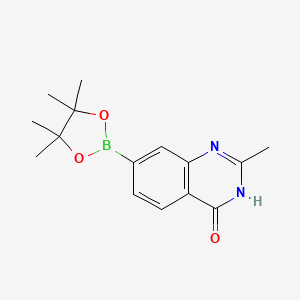

![4-bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole](/img/structure/B12087370.png)
![(S)-phosphoric acid Mono-[3-(4-benzyloxy-phenyl)-2-octadec-9-enoylaMino-propyl] ester (aMMoniuM salt)](/img/structure/B12087375.png)
